Carbolactone

Descripción general

Descripción

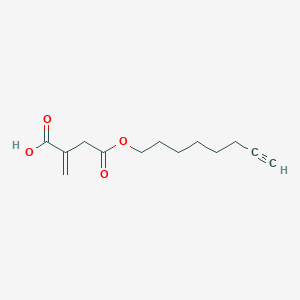

ε-Caprolactone, also known as Carbolactone, is a lactone (a cyclic ester) possessing a seven-membered ring . Its name is derived from caproic acid . This colorless liquid is miscible with most organic solvents and water . It was once produced on a large scale as a precursor to caprolactam .

Synthesis Analysis

Caprolactone is prepared industrially by Baeyer-Villiger oxidation of cyclohexanone with peracetic acid . Caprolactone is a monomer used in the production of highly specialized polymers . Ring-opening polymerization, for example, gives polycaprolactone .Molecular Structure Analysis

The molecular formula of ε-Caprolactone is C6H10O2 . It has a molar mass of 114.142 Da . The structure of ε-Caprolactone comprises a seven-membered ring .Chemical Reactions Analysis

Caprolactone undergoes ring-opening copolymerization thermodynamics and kinetics with γ-valerolactone . The reaction parameters determined in this study will enable the preparation of additional γ-valerolactone-based copolymers .Physical And Chemical Properties Analysis

Caprolactone has a density of 1.030 g/cm^3, a melting point of -1 °C, and a boiling point of 241 °C . It is miscible with water . The Young’s modulus of polycaprolactone, a polymer derived from caprolactone, is reported to be 72 MPa .Aplicaciones Científicas De Investigación

Electrochemical Formation : The reductive electrochemical formation of carbolactones, such as 6H-dibenzo[b,d]pyran-6-one and 2-benzopyran-1(1H)-one, was studied by Batanero et al. (2014). They explored the oxidative products of 1,2-quinones under aprotic cathodic conditions, highlighting a significant application in electrochemical processes (Batanero et al., 2014).

Biological Activities : Research by Steiman et al. (1989) on naphthalene-1,8 carbolactone derivatives demonstrated their antibacterial, antifungal, and antitumoral activities. This study particularly noted that modifications to the 5-substitution of these compounds could reduce toxicity and affect antibiotic activity (Steiman et al., 1989).

Catalysis in Organic Synthesis : Zhang et al. (2010) reported the homogeneous gold-catalyzed oxidative carboheterofunctionalization of alkenes, including carboamination, carboalkoxylation, and carbolactonization. This process provides a method to access various substituted N- or O-heterocycles, emphasizing the role of carbolactones in catalytic organic synthesis (Zhang et al., 2010).

Marine Natural Products : Dai et al. (2016) isolated pregnane-10,2-carbolactones from a Hawaiian marine sponge, demonstrating the importance of carbolactones in marine natural products and their potential biological activities (Dai et al., 2016).

Photoredox Catalysis : Yasu et al. (2014) developed a method for trifluoromethylative lactonization of alkenoic acids using photoredox catalysis. This highlights the role of carbolactones in the field of photoredox chemistry and in the synthesis of CF3-substituted lactones (Yasu et al., 2014).

Safety and Hazards

Direcciones Futuras

Caprolactone and its derivatives, particularly polycaprolactone, have been extensively researched for various applications. Recent research has focused on blending caprolactone with nature-derived (bio)polymers and incorporating nanofillers to enhance its properties . This could extend the application domain of caprolactone-based materials in the future .

Propiedades

IUPAC Name |

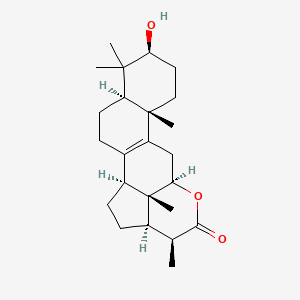

(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBKTZVCTSCWTL-WYCYEJLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

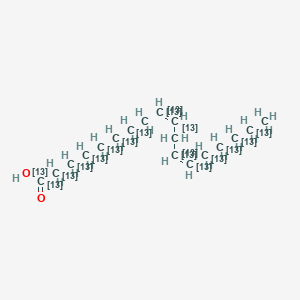

Canonical SMILES |

CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)